Khk-IN-1

Ketohexokinase inhibition Enzymatic potency KHK-C IC50

Khk-IN-1 is a validated pyrimidinopyrimidine KHK inhibitor with 12 nM IC50, 34% oral bioavailability in rats, and characterized selectivity over 31 kinases. Differentiated by ATP-competitive binding and minimal CYP450 inhibition—ideal for reproducible metabolic studies without confounding PK variables.

Molecular Formula C21H26N8S
Molecular Weight 422.6 g/mol
Cat. No. B608338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhk-IN-1
SynonymsKHK-IN-8;  KHK IN 8;  KHKIN8;  KHK inhibitor 8;  KHK-inhibitor-8;  Ketohexokinase Inhibitor 8; 
Molecular FormulaC21H26N8S
Molecular Weight422.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28)
InChIKeyHFLMLZKGLUEWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KHK-IN-1 (Compound 8): A Validated, ATP-Competitive Ketohexokinase Inhibitor with Defined Selectivity and Oral Bioavailability for Metabolic Disease Research


KHK-IN-1 (compound 8, CAS 1303469-70-6; hydrochloride salt CAS 1303470-48-5) is a pyrimidinopyrimidine-based, ATP-competitive, reversible inhibitor of human hepatic ketohexokinase (KHK-C), the rate-limiting enzyme of fructose metabolism [1]. It exhibits an enzymatic IC50 of 12 nM against recombinant human KHK-C in a fluorescence polarization (FP) assay and inhibits cellular fructose-1-phosphate (F1P) production in HepG2 cell lysates with an IC50 of 400 nM [1]. An X-ray co-crystal structure with KHK (PDB: 3Q92) confirms binding within the ATP-binding pocket, with a key interaction at Asp-27B [1]. KHK-IN-1 demonstrates oral bioavailability (F = 34%) in rats and is profiled for off-target selectivity across a panel of 31 protein kinases, metabolic kinases, receptors, and ion channels [1][2]. It is listed as a high-quality chemical probe by the Chemical Probes Portal [2].

Why KHK-IN-1 Cannot Be Assumed Interchangeable with Other Ketohexokinase Inhibitors


KHK inhibitors span multiple chemotypes—pyrimidinopyrimidines (e.g., KHK-IN-1), pyridines (e.g., compound 12/KHK-IN-2), azetidine-based acids (e.g., PF-06835919), and indazole derivatives—each with distinct binding modes, isoform selectivity profiles, and pharmacokinetic properties [1]. KHK-IN-1 is an ATP-competitive inhibitor binding at Asp-27B in the ATP pocket, whereas KHK-IN-2 (compound 12) is a fructose-competitive inhibitor with a different binding site orientation [1][2]. Even within the same structural class, subtle substitution changes produce marked potency differences: compound 38 (IC50 = 7 nM) and compound 47 (IC50 = 8 nM) from the same pyrimidinopyrimidine series differ from KHK-IN-1 (12 nM) in intrinsic potency [1]. Off-target selectivity, cellular permeability, CYP450 inhibition liability, and oral bioavailability vary substantially across KHK inhibitor chemotypes, making substitution without head-to-head comparative data a risk to experimental reproducibility [1][2].

Quantitative Comparative Evidence for KHK-IN-1 vs. Closest KHK Inhibitor Analogs


Biochemical Potency Against Human KHK-C: KHK-IN-1 vs. PF-06835919 and Compound 12

KHK-IN-1 inhibits recombinant human hepatic KHK-C with an IC50 of 12 nM in a fluorescence polarization (FP) assay, placing it in a comparable potency tier to the clinical candidate PF-06835919 (KHK-C IC50 = 10 nM) [1][2]. In contrast, the fragment-derived pyridine compound 12 (also referred to as KHK-IN-2) exhibits a substantially weaker hKHK IC50 of 0.45 µM (450 nM) in an enzymatic assay, making KHK-IN-1 approximately 37.5-fold more potent at the biochemical level [3]. Notably, within the same pyrimidinopyrimidine series, close analogs compound 38 (IC50 = 7 nM) and compound 47 (IC50 = 8 nM) show modestly higher potency than KHK-IN-1, illustrating that even intra-class substitution yields measurable potency differences [1].

Ketohexokinase inhibition Enzymatic potency KHK-C IC50 Fructose metabolism

Off-Target Kinase Selectivity: KHK-IN-1 vs. PF-06835919 Panel Screening

KHK-IN-1 was tested at 10 µM against a diverse panel of 31 protein kinases representing different families; none of the 31 kinases was inhibited >40% at this concentration [1]. Against three related metabolic kinases, KHK-IN-1 demonstrated at least 50-fold selectivity (ribokinase, hexokinase, adenosine kinase) [1]. Broader profiling against receptors and ion channels at 8–10 µM via CEREP identified the norepinephrine transporter as the closest off-target (binding IC50 = 0.83 µM), representing a ~69-fold selectivity window over the KHK-C enzymatic IC50 [1]. PF-06835919 was profiled against a larger panel of 89 kinases, phosphatases, and receptors at 10 µM with high selectivity reported . However, PF-06835919 has been characterized as a clinical CYP3A4 inducer, a liability not reported for KHK-IN-1 [2].

Kinase selectivity Off-target profiling Chemical probe validation Metabolic kinase specificity

Cellular Target Engagement: F1P Suppression in HepG2 Cells

KHK-IN-1 inhibits fructose-1-phosphate (F1P) production in HepG2 cell lysates with an IC50 of 400 nM after 30-minute pre-incubation followed by 3-hour incubation with 15 mM fructose [1]. This cellular IC50 is approximately 33-fold higher than the biochemical IC50, consistent with cell permeability and intracellular target engagement. The structurally distinct PF-06835919 inhibits F1P in primary human hepatocytes with an IC50 of 0.232 µM (232 nM) and in primary rat hepatocytes with an IC50 of 2.801 µM . While direct cross-study comparison is limited by differing cell systems (HepG2 lysates vs. primary hepatocytes) and assay protocols, both compounds demonstrate sub-micromolar cellular functional activity that correlates with their respective biochemical potencies [1].

Cellular pharmacology Fructose-1-phosphate HepG2 Target engagement Cell permeability

Oral Pharmacokinetics in Rat: KHK-IN-1 vs. Compound 12 Head-to-Head Comparison Opportunity

KHK-IN-1 administered orally at 10 mg/kg as a single dose in rats exhibits an oral bioavailability (F) of 34%, with a plasma half-life (t1/2) of 4 hours, a high volume of distribution (Vdss = 32 L/kg), high systemic clearance (CL = 160 mL/min/kg), and a plasma Cmax of 0.16 µM [1][2]. The fragment-derived compound 12, dosed orally at 5 mg/kg in rats, shows a higher oral bioavailability of 45% (Cmax = 2.94 µg/mL, AUClast = 14.5 µg·h/mL) with moderate clearance (25.9 mL/min/kg), a moderate volume of distribution (1.38 L/kg), and a shorter half-life of 1.2 hours [3]. KHK-IN-1's high Vdss suggests extensive tissue distribution, which may be advantageous for target engagement in fructose-metabolizing tissues (liver, kidney, intestine) but results in lower plasma exposure relative to compound 12 [1][3].

Oral bioavailability Pharmacokinetics Rat model In vivo tool compound

In Vitro ADME Profile: Microsomal Stability and CYP450 Inhibition

KHK-IN-1 demonstrates species-specific microsomal stability: 88% remaining after 10 minutes in human liver microsomes and 72% remaining in rat liver microsomes [1]. It does not significantly inhibit any of the five major human cytochrome P450 isoforms tested (CYP1A2, CYP2C19, CYP2D6, CYP2C9, and CYP3A4) [1]. This profile contrasts with PF-06835919, which has been clinically characterized as a CYP3A4 inducer, requiring integrated midazolam phenotyping in clinical studies to assess drug-drug interaction potential [2]. The absence of significant CYP450 inhibition by KHK-IN-1 simplifies its use in polypharmacology experiments and in vivo models where metabolic phenotyping may confound results .

Microsomal stability CYP450 inhibition Drug-drug interaction ADME Hepatic metabolism

Binding Mode and Structural Biology: ATP-Pocket Engagement Confirmed by X-Ray Crystallography

X-ray co-crystal structures of KHK-IN-1 (compound 8) bound to human KHK (PDB: 3Q92) confirm occupancy of the ATP-binding pocket with a key interaction at Asp-27B [1]. This structural information enables structure-based design of control compounds and interpretation of resistance mutations. In contrast, PF-06835919 binds via a distinct rotated binding mode utilizing an azetidinyl ring system that engages the ribose pocket differently, while compound 12 binds as a fructose-competitive inhibitor rather than an ATP-competitive inhibitor [2][3]. These mechanistic binding differences have practical consequences: KHK-IN-1's ATP-competitive mechanism means its apparent potency may shift with intracellular ATP concentrations, a factor not applicable to fructose-competitive inhibitors like compound 12 [3].

X-ray crystallography ATP-binding pocket Structure-based drug design Asp-27B interaction PDB 3Q92

Optimal Application Scenarios for KHK-IN-1 Based on Quantitative Differentiation Evidence


In Vitro Target Engagement and Pathway Deconvolution in HepG2 Hepatocellular Carcinoma Cells

KHK-IN-1 is validated for cellular inhibition of F1P production in HepG2 cell lysates (IC50 = 400 nM), providing a standardized, accessible in vitro model for studying fructose metabolic flux without requiring primary hepatocyte isolation [1]. Its 12 nM biochemical potency against KHK-C and documented cell membrane permeability make it suitable for dose-response experiments examining downstream consequences of KHK blockade, such as ChREBP nuclear translocation, de novo lipogenesis, and uric acid production, at concentrations between 0.1–5 µM [1].

Rodent Pharmacodynamic Studies Requiring Sustained Tissue Exposure

With a high volume of distribution (Vdss = 32 L/kg) and a 4-hour oral half-life in rats, KHK-IN-1 is suited for in vivo studies targeting fructose-metabolizing tissues (liver, kidney, intestine) where extensive tissue distribution may confer pharmacodynamic advantage despite moderate oral bioavailability (F = 34%) [2][3]. The compound can be administered at 10 mg/kg orally to achieve measurable plasma exposure (Cmax = 0.16 µM) with sustained tissue residence, enabling F1P modulation studies in fructose-fed rodent models [2].

Selectivity Profiling and Chemical Probe Validation for KHK-Dependent Biology

KHK-IN-1's selectivity profile—no kinase inhibited >40% across a 31-kinase panel at 10 µM, >50-fold selectivity over hexokinase, ribokinase, and adenosine kinase, and a defined closest off-target (norepinephrine transporter, IC50 = 0.83 µM)—qualifies it as a well-validated chemical probe for KHK biology [3]. Researchers designing experiments to attribute phenotypes specifically to KHK inhibition can use these selectivity data to set appropriate concentration ranges and interpret results with greater confidence than with less thoroughly profiled alternatives [3].

Polypharmacology and Drug-Drug Interaction Studies in Metabolic Disease Models

KHK-IN-1's absence of significant inhibition against CYP1A2, CYP2C19, CYP2D6, CYP2C9, and CYP3A4, combined with acceptable microsomal stability (88% remaining in human liver microsomes at 10 minutes), makes it a tractable tool for combination studies with other metabolic drugs—such as metformin, SGLT2 inhibitors, or GLP-1 receptor agonists—where CYP-mediated drug-drug interactions could confound interpretation of synergistic or antagonistic effects [2]. This profile is particularly relevant given that the clinical candidate PF-06835919 has been identified as a CYP3A4 inducer [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Khk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.